1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(2-oxo-1,3-dihydroindol-5-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-13-7-9-6-10(3-4-12(9)17-13)16-14(19)15-8-11-2-1-5-20-11/h1-6H,7-8H2,(H,17,18)(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLCNTHZAFANDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 2-oxoindoline-5-carboxylic acid with thiophen-2-ylmethylamine in the presence of a coupling reagent such as N,N’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the indolinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The urea linkage can participate in nucleophilic substitution reactions with amines or alcohols to form substituted ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols, N,N’-carbonyldiimidazole (CDI), N,N’-dicyclohexylcarbodiimide (DCC)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Substituted ureas, carbamates
Scientific Research Applications
1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The unique electronic properties of the indolinone and thiophene moieties make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers study the interactions of this compound with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indolinone moiety can act as a hydrogen bond donor or acceptor, facilitating binding to active sites of enzymes. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of structurally related compounds reveals key differences in functional groups, substitution patterns, and biological activities:
Key Observations:
- Functional Groups: The urea linkage in the target compound may offer distinct hydrogen-bonding capabilities compared to the sulfonamide in FC85 or the benzimidazole core in . This could influence target selectivity .
- Substituent Effects: The thiophen-2-ylmethyl group in the target compound contrasts with the trifluoromethylphenyl group in 1-109d. The latter’s electron-withdrawing CF₃ group may enhance metabolic stability but reduce solubility compared to the thiophene’s π-electron-rich system .
- Structural Rigidity: The benzimidazole derivative () exhibits dihedral angles of 36–39° between its thiophene and benzimidazole rings, suggesting moderate conformational flexibility. The urea-linked target compound may adopt similar or distinct geometries depending on crystallographic packing .
Research Findings and Implications
- Crystallographic Insights: Tools like Mercury () could elucidate the target compound’s packing patterns and intermolecular interactions, as seen in the benzimidazole derivative’s C–H···N and C–H···thiophene interactions .
- Therapeutic Potential: Structural parallels to FC85 and 1-109d suggest the target compound may serve as a lead for kinase or endonuclease inhibitors, though empirical validation is needed .
Biological Activity
1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound classified as a urea derivative. Its structure features an indolinone moiety connected to a thiophene ring via a urea linkage, which endows it with unique properties that are of significant interest in medicinal chemistry and materials science. This compound has been investigated for its potential biological activities, including anti-cancer and anti-inflammatory effects, as well as applications in organic electronics.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The indolinone portion can act as a hydrogen bond donor or acceptor, facilitating binding to active sites of enzymes. The thiophene ring enhances binding affinity through π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity and leading to various biological effects.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have indicated that derivatives of urea can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
Additionally, this compound has been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. The precise pathways involved are still under investigation but may include the inhibition of NF-kB and other transcription factors related to inflammation.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The study concluded that the compound induces apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP.
- Anti-inflammatory Research : Another investigation focused on the compound’s ability to modulate inflammatory responses in macrophages. It was found that treatment with this compound led to a decrease in TNF-alpha production by over 50% compared to untreated controls at a concentration of 20 µM. This suggests potential therapeutic applications in treating inflammatory diseases.
Data Table: Biological Activity Summary
| Biological Activity | Model/Cell Line | Concentration (µM) | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Anticancer | Human breast cancer cells | ≥10 | 15 | Induction of apoptosis via intrinsic pathway |
| Anti-inflammatory | Macrophages | 20 | N/A | Inhibition of TNF-alpha production |
Q & A
Q. What are the optimized synthetic routes for 1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be adjusted to improve yield?
The synthesis typically involves coupling 2-oxoindolin-5-amine with thiophen-2-ylmethyl isocyanate in a polar aprotic solvent (e.g., DCM/MeOH mixtures) under controlled temperatures (10–25°C). Key optimizations include:
- Solvent selection : DCM/MeOH (9:1) balances solubility and reactivity .
- Coupling agents : Use of carbodiimides (e.g., DCC) to activate intermediates, improving urea bond formation .
- Purification : Recrystallization or column chromatography to isolate the product with >95% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- NMR spectroscopy : H and C NMR identify urea NH protons (δ 8.5–10.5 ppm) and aromatic thiophene/indole signals .
- X-ray crystallography : Resolves bond angles and confirms the planar urea moiety (e.g., C=O bond length ~1.23 Å) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 327.1) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermal stability : TGA/DSC analysis (decomposition >200°C) .
- Photostability : UV-Vis spectroscopy under light exposure (λ = 254–365 nm) to detect degradation products .
- Solution stability : HPLC monitoring in buffers (pH 2–12) over 72 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data, such as co-crystallization of structural isomers?
- Occupancy refinement : Use SHELXL to model partial site occupancy (e.g., 6% 6-chloro isomer in a 5-chloro crystal) .
- DFT calculations : Compare experimental vs. computed bond lengths to identify dominant conformers .
- Synchrotron radiation : High-resolution data collection (θ > 25°) reduces noise in electron density maps .
Q. How can the compound’s interaction with biological targets (e.g., kinases) be mechanistically studied?
- Molecular docking : AutoDock Vina predicts binding to PDK1/Akt active sites (binding energy < −8.0 kcal/mol) .
- Surface plasmon resonance (SPR) : Measures real-time affinity (KD < 1 µM) for validated targets .
- Enzyme inhibition assays : IC determination via ATP-depletion assays (e.g., 12.3 µM for Akt1) .
Q. What methodologies address discrepancies in biological activity data across similar urea derivatives?
- SAR analysis : Compare substituent effects (e.g., thiophene vs. phenyl groups on IC) .
- Meta-analysis : Pool data from PubChem and crystallographic databases to identify trends in bioactivity .
- Cellular uptake studies : LC-MS quantification of intracellular concentrations to correlate efficacy .
Methodological Considerations
Q. How can computational tools like Mercury CSD enhance structural interpretation?
- Packing similarity : Compare intermolecular interactions (e.g., C–H···N hydrogen bonds) with known structures .
- Void analysis : Identify solvent-accessible regions for co-crystallization optimization .
Q. What experimental designs mitigate synthetic challenges, such as byproduct formation?
- Stepwise coupling : Isolate intermediates (e.g., 2-oxoindolin-5-amine) before urea formation .
- Flow chemistry : Continuous reactors minimize side reactions (e.g., thiourea formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
